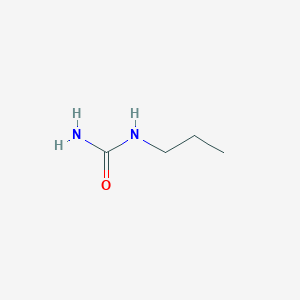

N-Propylurea

Description

Contextual Significance in Organic Chemistry and Chemical Biology Research

N-Propylurea (C4H10N2O) is an organic compound that serves as a fundamental building block in synthetic chemistry. myskinrecipes.com Its structure, featuring a propyl group attached to a urea (B33335) moiety, provides a scaffold that can be readily modified, making it a versatile reagent in the synthesis of more complex molecules. The urea functional group, with its capacity for hydrogen bonding, plays a crucial role in molecular recognition and binding to biological targets. myskinrecipes.comnih.gov

In organic chemistry, this compound is utilized as a precursor in the synthesis of a variety of heterocyclic compounds. rsc.org A notable example is its application in the Biginelli reaction, a one-pot cyclocondensation reaction that produces dihydropyrimidinones, a class of compounds with significant pharmacological properties. organic-chemistry.orgrsc.org The use of N-substituted ureas like this compound in such multicomponent reactions allows for the efficient generation of molecular diversity from simple starting materials. organic-chemistry.orgnih.gov

From a chemical biology perspective, the this compound scaffold is of considerable interest in drug discovery. The ability of the urea moiety to form stable hydrogen bonds with proteins and other biological macromolecules makes it a valuable component in the design of enzyme inhibitors and receptor modulators. researchgate.net Researchers leverage this property to develop new therapeutic agents by incorporating the this compound core into larger molecules designed to interact with specific biological targets. myskinrecipes.comresearchgate.net

Overview of Contemporary Research Trajectories for this compound Compounds

Modern research on this compound is largely focused on the synthesis and biological evaluation of its derivatives for therapeutic and agrochemical applications. myskinrecipes.com These investigations explore how modifications to the basic this compound structure can lead to compounds with enhanced activity and selectivity.

A significant area of research is in the development of antimicrobial agents . Scientists have synthesized and tested a range of N-alkyl substituted urea derivatives, including those based on this compound, for their efficacy against various bacterial and fungal strains. nih.govresearchgate.netnih.gov These studies often involve creating libraries of related compounds to establish structure-activity relationships (SAR), which help in designing more potent antimicrobial drugs. For instance, research has shown that N-alkyl substituted urea derivatives bearing a morpholine (B109124) moiety exhibit promising antibacterial and antifungal activities. researchgate.netnih.gov

Another prominent research trajectory is the development of kinase inhibitors for cancer therapy. The urea backbone is a key feature in many approved kinase inhibitor drugs, and researchers are actively exploring this compound derivatives for their potential to inhibit protein kinases involved in cancer cell proliferation and survival. researchgate.netmdpi.com The N,N′-diarylurea scaffold, which can be derived from this compound precursors, is a particularly hot area of investigation, inspired by the success of drugs like sorafenib. nih.gov

Furthermore, research is ongoing to develop this compound-based compounds as enzyme inhibitors for various other diseases. This includes the design of inhibitors for enzymes such as peptide deformylase, a target for new antibacterial drugs, and indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. The structural and electronic properties of this compound derivatives are systematically varied to optimize their binding affinity and inhibitory activity against these enzymes.

The versatility of this compound also extends to its use in the synthesis of agrochemicals , such as herbicides and pesticides, contributing to advancements in crop protection. myskinrecipes.com

Detailed Research Findings

The following tables present a selection of research findings on this compound derivatives, highlighting their synthesis and biological activities.

Table 1: this compound Derivatives as Antimicrobial Agents

| Compound ID | Modification of this compound Scaffold | Target Organism(s) | Activity Data (e.g., MIC) |

| Compound A | N-alkyl substituted urea with morpholine moiety | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activity |

| Compound B | N-alkyl substituted urea with fluoro substituent on phenyl ring | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activity |

| Porphyrin-Urea Conjugate | Porphyrin substituted with N,N-dialkyl/diaryl-N-phenylurea | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. oryzae, C. albicans | Significant inhibitory effects, especially Co(II) complex |

MIC: Minimum Inhibitory Concentration

Table 2: this compound Derivatives as Kinase Inhibitors

| Compound ID | Target Kinase(s) | Cancer Cell Line(s) | Activity Data (e.g., IC50) |

| Fluorinated N,N'-diarylurea | Adenosine (B11128) monophosphate-activated protein kinase (AMPK) | Colorectal cancer cells | Activation at 1–3 μM |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea | Not specified | A549, MCF7, HCT116, PC3 | Antiproliferative activity |

| Sorafenib (reference) | Multi-kinase inhibitor (VEGFR, PDGFR, Raf kinases) | Various solid tumors | Approved anti-tumor drug |

IC50: Half-maximal inhibitory concentration

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3-6-4(5)7/h2-3H2,1H3,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZJKHIIQFPZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060830 | |

| Record name | Propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-06-5 | |

| Record name | Propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Propylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PROPYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PK51J4AV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N Propylurea

Established Synthetic Routes for N-Propylurea

The formation of the this compound core relies on fundamental bond-forming reactions that create the characteristic urea (B33335) (-NH-CO-NH-) linkage.

A primary and fundamental method for synthesizing N-substituted ureas like this compound is through nucleophilic addition. This reaction typically involves an isocyanate and an amine. For this compound, the reaction proceeds via the nucleophilic attack of ammonia (B1221849) on propyl isocyanate. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the isocyanate. youtube.comnumberanalytics.com This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate which then rapidly tautomerizes to the stable urea product. youtube.commasterorganicchemistry.com

The general mechanism involves the nucleophile adding to the electrophilic carbonyl carbon, which changes the carbon's hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The rate and success of the reaction are influenced by the electronic properties of the substituents; electron-withdrawing groups near the carbonyl can increase reactivity, while electron-donating groups can decrease it. masterorganicchemistry.com

Direct condensation methods provide an alternative route to this compound. One such approach involves the reaction of urea with propylamine (B44156) or its corresponding hydrochloride salt. This reaction leads to the displacement of ammonia (or ammonium (B1175870) halide) and the formation of the substituted urea. However, this method can sometimes result in the formation of N,N'-disubstituted byproducts.

Another relevant, though more complex, example of condensation is seen in the formation of urea-aldehyde condensates. In these processes, urea reacts with aldehydes, such as a mixture of formaldehyde (B43269) and a C2-C4 aldehyde, under basic conditions. google.com The initial reaction forms a composition of urea oligomers, which is then acidified to promote further polymerization and condensation, yielding a stable product. google.com While this specific example leads to oligomeric structures, the underlying principle of direct condensation of an amine source with a carbonyl source is a foundational strategy in urea synthesis.

Modern synthetic chemistry offers highly efficient routes to substituted ureas through metal-catalyzed carbonylation reactions. Palladium-catalyzed oxidative carbonylation of amines using carbon monoxide (CO) is a prominent strategy for creating both symmetrical and unsymmetrical ureas. acs.orgnih.gov For the synthesis of a symmetrical analogue like N,N'-dipropylurea, this would involve the direct carbonylation of propylamine.

The general process involves reacting a primary amine with carbon monoxide and an oxidant (often air) in the presence of a palladium catalyst system, such as Palladium(II) iodide (PdI₂) with an excess of potassium iodide (KI). acs.org These reactions are typically performed in a solvent like 1,2-dimethoxyethane (B42094) (DME) at elevated temperatures (90–100 °C) and pressures. acs.org This methodology has been successfully applied to synthesize pharmacologically active ureas. acs.org

For safety and handling reasons, alternatives to gaseous carbon monoxide have been developed. For instance, chromium hexacarbonyl (Cr(CO)₆) can serve as a stable and convenient source of CO. chemistryviews.org In one such system, a palladium acetate/triphenylphosphine catalyst facilitates the reaction between an aryl iodide, sodium azide, and an amine, using Cr(CO)₆ as the carbonyl source, to produce ureas in good to excellent yields. chemistryviews.org The reaction mechanism proceeds through the carbonylation of the aryl iodide, followed by anion exchange, a Curtius rearrangement, and finally, nucleophilic addition of the amine. chemistryviews.org

Table 1: Overview of Palladium-Catalyzed Urea Synthesis Methods This table is interactive. You can sort and filter the data.

| Catalyst System | Carbonyl Source | Substrates | Key Features |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / Cu(I) | [¹¹C]CO | Primary Aliphatic Amines | Used for synthesizing ¹¹C-radiolabelled symmetrical N,N'-disubstituted ureas. nih.gov |

| PdI₂ / KI | CO / Air | Primary and Secondary Amines | General and efficient synthesis of symmetrically disubstituted and trisubstituted ureas. acs.org |

| Pd(OAc)₂ / PPh₃ | Cr(CO)₆ | Aryl Iodides, Sodium Azide, Amines | Uses a safer, solid alternative to CO gas; broad substrate scope. chemistryviews.org |

| Pd(Xantphos)Cl₂ | [¹¹C]CO | Amines | Optimized for synthesizing unsymmetrical ¹¹C-labelled ureas for PET imaging. nih.gov |

Synthesis of this compound Derivatives and Analogues

The this compound scaffold can be further functionalized to create a diverse range of derivatives and analogues. These modifications are crucial for tuning the molecule's properties for various applications.

A versatile and efficient reagent for preparing mono- and N,N-disubstituted ureas is benzotriazole-1-carboxamide. This compound reacts with a wide range of primary and secondary aliphatic amines under mild conditions to afford the desired substituted ureas in high yields (61–96%) with straightforward purification. umich.edu This method is also suitable for solid-phase synthesis, which is valuable for creating libraries of compounds. umich.edu

The synthesis of N,N'-disubstituted ureas, where one substituent is a propyl group, can also be achieved through the nucleophilic addition of a primary or secondary amine to propyl isocyanate. This is a common and direct method for producing unsymmetrical ureas. For instance, reacting propyl isocyanate with various anilines or benzylamines via nucleophilic addition is a standard procedure for generating N-aryl-N'-propylurea derivatives. nih.gov Symmetrical N,N'-disubstituted ureas are known to form linear supramolecular polymers in solution due to strong, bifurcated hydrogen bonds between the urea moieties. nih.gov

Table 2: Synthesis of Substituted Ureas using Benzotriazole-1-carboxamide This table is based on research findings and is interactive. You can sort and filter the data.

| Amine Reactant (R¹R²NH) | Product (R¹R²N-CO-NH₂) | Yield (%) |

|---|---|---|

| p-Anisidine | N-(4-methoxyphenyl)urea | 61% |

| Benzylamine | N-Benzylurea | 93% |

| 2-Phenylethylamine | N-(2-Phenylethyl)urea | 88% |

| Pentylamine | N-Pentylurea | 88% |

| Dibutylamine | N,N-Dibutylurea | 94% |

| Dibenzylamine | N,N-Dibenzylurea | 96% |

| Diisopropylamine | N,N-Diisopropylurea | 91% |

Data sourced from Katritzky et al. (2003). umich.edu

Strategies for Integrating this compound Moieties into Advanced Molecular Frameworks

The incorporation of this compound units into larger, functional architectures like polymers or porous organic frameworks (POFs) represents an advanced application of its chemistry. The urea functional group's ability to form strong hydrogen bonds makes it an excellent building block for creating supramolecular structures. nih.gov

One strategy involves designing this compound derivatives that contain additional polymerizable functional groups. These functionalized monomers can then be integrated into polymer chains or used to form the struts of a metal-organic framework (MOF) or covalent organic framework (COF). frontiersin.org This allows the properties of the urea group—such as its hydrogen-bonding capability and polarity—to be imparted to the bulk material.

For example, a thermosensitive smart polymer, poly(N-isopropylacrylamide), has been post-synthetically attached to a MOF to control the release of guest molecules. frontiersin.org A similar "graft-to" strategy could be envisioned where a polymer chain is functionalized with this compound groups and then attached to a pre-formed framework. Alternatively, in a "graft-from" approach, initiator sites on a framework could be used to grow polymer chains that incorporate this compound monomers. The covalent integration of such functional moieties allows for the creation of hybrid materials that combine the flexibility and processability of polymers with the high surface area and structural integrity of porous frameworks. frontiersin.org

Mechanistic Investigations of this compound Forming Reactions

The formation of this compound, like other N-substituted ureas, can proceed through several mechanistic pathways. The specific mechanism is often dependent on the chosen synthetic route and reaction conditions. Two primary mechanisms are widely recognized: the isocyanate pathway and the carbamic acid pathway.

Isocyanate Pathway:

A common and efficient method for synthesizing this compound involves the reaction of propyl isocyanate with ammonia. noaa.govresearchgate.netpoliuretanos.net This reaction is a nucleophilic addition of the ammonia molecule to the electrophilic carbonyl carbon of the isocyanate group. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then rapidly rearranges through proton transfer to yield the stable this compound product.

CH₃CH₂CH₂NCO + NH₃ → CH₃CH₂CH₂NHCONH₂

The reaction is typically fast and exothermic. noaa.gov The mechanism is characterized by the high reactivity of the isocyanate group towards nucleophiles.

Carbamic Acid Pathway:

An alternative mechanism involves the reaction of n-propylamine with a source of carbon dioxide, such as CO₂, to form a carbamic acid intermediate. researchgate.net Primary amines can react with carbon dioxide in a reversible reaction to form the corresponding carbamic acid. This unstable intermediate can then react with another amine molecule (in this case, ammonia or another molecule of n-propylamine) to produce the urea derivative and water.

The steps can be illustrated as:

CH₃CH₂CH₂NH₂ + CO₂ ⇌ CH₃CH₂CH₂NHCOOH (Propylcarbamic acid)

CH₃CH₂CH₂NHCOOH + NH₃ → CH₃CH₂CH₂NHCONH₂ + H₂O

It is a known phenomenon that primary amines absorb CO₂ to form carbamic acids, which then react with an original amine to create stable carbamic acid ammonium salts. researchgate.net

Another variation of this pathway is the direct reaction of urea with n-propylamine at elevated temperatures. google.com In this case, urea can decompose to generate isocyanic acid (HNCO) in situ, which then reacts with n-propylamine via a mechanism similar to the isocyanate pathway. Alternatively, direct nucleophilic attack of the amine on the urea carbonyl group can occur, followed by the elimination of ammonia.

Kinetic Studies of this compound Chemical Transformations

Detailed kinetic studies specifically focused on the chemical transformations of this compound are not extensively reported in the available literature. However, the kinetic behavior of this compound can be inferred from studies on closely related N-alkylureas and general principles of urea chemistry. The primary transformations of interest are hydrolysis and thermal decomposition.

Hydrolysis Kinetics:

The hydrolysis of ureas is a reaction of significant interest, particularly in environmental and biological contexts. The rate of hydrolysis is known to be influenced by pH, temperature, and the presence of catalysts. researchgate.netnih.gov For N-alkylureas, hydrolysis typically proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon.

Studies on phenylureas have shown that hydrolysis can occur through different pathways depending on the pH. researchgate.net At low pH, the reaction can be subject to specific acid-general base catalysis, while at high pH, specific base-general acid catalysis is observed. researchgate.net It is plausible that this compound exhibits similar pH-dependent hydrolysis kinetics. The rate of hydrolysis for ureas is generally slow under neutral conditions but can be accelerated at extreme pH values and higher temperatures. nih.govnih.gov Computational studies on the hydrolysis of urea and tetramethylurea have highlighted that the mechanism can involve the attack of a water molecule at the carbonyl carbon, with the assistance of other water molecules in proton transfer. nih.gov

Thermal Decomposition Kinetics:

The thermal stability of this compound is another important aspect. The thermal decomposition of urea itself is a complex process that proceeds through several stages, yielding products such as biuret, cyanuric acid, and ammonia. researchgate.netmdpi.com The decomposition kinetics of urea have been studied using techniques like thermogravimetric analysis (TGA). researchgate.netmdpi.comnih.gov

Data on Synthetic Methodologies for this compound and Related Compounds:

| Product | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| N,N'-bis[3-(dimethylamino)propyl]urea | Urea and N,N-dimethyl-1,3-propanediamine | Hydrazine hydrate (B1144303) or semicarbazide (B1199961) hydrochloride | Heat to 105–110°C, then 130°C for 1h, then 150°C for 1h | Not specified | |

| N,N'-bis[3-(dimethylamino)propyl]urea | N,N-dimethyl-1,3-propanediamine and bis(trichloromethyl)carbonate | Toluene or benzene | <10°C, then neutralize with K₂CO₃ | Not specified | |

| Urea propyl triethoxysilane | Urea and aminopropyl triethoxysilane | None (Nitrogen protection) | Heat to 120-130°C | Not specified | google.com |

| N,N,N',N'-tetramethylurea | Phosgene and dimethylamine | Sodium hydroxide or potassium hydroxide aqueous solution | Not specified | Not specified | google.com |

| Glu-urea-lysine | Resin-bound glutamic acid and triphosgene | Dichloromethane, triethylamine | -78°C | Not specified | nih.gov |

Advanced Spectroscopic and Analytical Characterization of N Propylurea Systems

High-Resolution Mass Spectrometry in N-Propylurea Structure Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and elucidating the structure of this compound. The technique provides a highly accurate mass measurement of the molecular ion, which for this compound has a calculated molecular weight of 102.14 g/mol . nih.gov

When subjected to ionization in a mass spectrometer, this compound forms a molecular ion (M+•) at an m/z (mass-to-charge ratio) corresponding to its molecular weight. In electron ionization (EI), this energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The analysis of these fragmentation patterns provides a fingerprint for the molecule's structure.

Common fragmentation pathways for alkylureas involve cleavage of bonds within the alkyl chain and around the urea (B33335) functional group. For this compound, key fragmentation processes include α-cleavage and the loss of neutral molecules. The fragmentation of the propyl group is a common occurrence. youtube.com For instance, the loss of an ethyl radical (•CH₂CH₃) would lead to a fragment ion, and the propyl cation itself ([CH₃CH₂CH₂]⁺) would appear at m/z 43. youtube.com GC-MS data for this compound indicates prominent peaks at m/z values of 30 and 73. nih.gov The peak at m/z 73 likely corresponds to the loss of an ethyl group, resulting in the [CH₂NHC(O)NH₂]⁺ fragment. The peak at m/z 30 is characteristic of the [CH₂NH₂]⁺ ion, a common fragment in primary amines.

The proposed fragmentation pattern can be instrumental in distinguishing this compound from its isomers. HRMS allows for the determination of the exact mass of each fragment, which in turn confirms its elemental formula, lending further confidence to the structural assignment.

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Associated Loss from Molecular Ion |

|---|---|---|

| 102 | [CH₃CH₂CH₂NHC(O)NH₂]⁺• (Molecular Ion) | - |

| 73 | [CH₂NHC(O)NH₂]⁺ | •CH₂CH₃ (Ethyl radical) |

| 57 | [C(O)NHCH₂CH₃]⁺ | •NH₂ (Amino radical) |

| 43 | [CH₃CH₂CH₂]⁺ | •NHC(O)NH₂ |

| 30 | [CH₂NH₂]⁺ | •CH₂CH₂C(O)NH₂ |

Nuclear Magnetic Resonance Spectroscopy for Detailed this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl group and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the urea moiety.

Propyl Group: The three types of protons on the propyl chain will appear as distinct signals. The methyl (CH₃) protons are expected to be a triplet furthest upfield. The methylene (B1212753) (CH₂) group adjacent to the methyl group will appear as a sextet (or multiplet). The methylene (CH₂) group directly attached to the nitrogen will be the most downfield of the alkyl protons, appearing as a triplet due to coupling with the adjacent CH₂ group.

Amine Protons: The protons on the nitrogen atoms (NH and NH₂) will appear as broader signals, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each unique carbon atom. compoundchem.com

Carbonyl Carbon: The carbonyl (C=O) carbon will appear significantly downfield, typically in the 150-180 ppm range, due to the strong deshielding effect of the oxygen atom. oregonstate.edu

Alkyl Carbons: The three carbons of the propyl chain will appear in the upfield alkyl region (typically 10-60 ppm). The carbon atom bonded directly to the nitrogen (α-carbon) will be the most deshielded of the three, followed by the β-carbon, and finally the terminal methyl (γ-carbon) will be the most shielded (furthest upfield).

Spectral data for this compound is available in public databases. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Data | |||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |

| -CH₂-CH₃ | ~1.5 | Sextet | 2H |

| -CH₂-NH- | ~3.1 | Triplet (t) | 2H |

| -NH- | Variable | Broad singlet | 1H |

| -NH₂ | Variable | Broad singlet | 2H |

| ¹³C NMR Data | |||

| Assignment | Predicted δ (ppm) | ||

| -CH₂-CH₃ | ~11 | ||

| -CH₂-CH₃ | ~23 | ||

| -CH₂-NH- | ~42 | ||

| -C=O | ~159 |

Infrared and Raman Spectroscopy for Vibrational and Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. These spectra provide direct information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to the urea and propyl moieties.

N-H Stretching: Strong, often broad, absorption bands are expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the primary and secondary amine groups. docbrown.info

C-H Stretching: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching vibrations of the propyl group's sp³ hybridized carbons.

C=O Stretching: A very strong and sharp absorption band, characteristic of the carbonyl group (the "urea I band"), is expected around 1700 cm⁻¹. docbrown.info

N-H Bending: The N-H bending vibrations (the "urea II band") typically appear in the 1600-1650 cm⁻¹ region. docbrown.info

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of absorptions from C-N stretching and various bending and rocking vibrations, which are unique to the molecule and serve as a "fingerprint" for identification. docbrown.info

Raman Spectroscopy: Raman spectroscopy also provides information on these vibrations. While N-H and C=O stretches are visible, the C-H and C-C vibrations of the alkyl backbone often give strong signals in Raman spectra, providing complementary data to the IR spectrum. Public spectral databases confirm the availability of both IR and Raman data for this compound. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH₂, -NH- | 3200 - 3600 | Strong, Broad |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Urea I) | -C=O | ~1700 | Very Strong |

| N-H Bend (Urea II) | -NH₂, -NH- | 1600 - 1650 | Strong |

| C-N Stretch | -C-N- | 1400 - 1480 | Medium-Strong |

Advanced Chromatographic Techniques for this compound Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture and for its precise quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis of this compound, which is soluble in water and polar organic solvents. chembk.com

Reversed-Phase HPLC: This is the most common mode used for urea derivatives. Separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. google.com A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is common. google.comsielc.com

Detection: UV detection is straightforward, as the urea chromophore absorbs UV light at low wavelengths (e.g., 210 nm). google.com For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). ukm.my For certain applications, derivatization with a fluorescent tag like xanthydrol followed by fluorescence detection can achieve very low detection limits. nih.gov

Gas Chromatography (GC): The direct analysis of this compound by GC can be challenging due to its relatively low volatility and thermal instability. It has a reported decomposition temperature of just over 130°C. chromforum.org

Direct Injection: Direct analysis may lead to peak tailing and decomposition in the hot injector or column, compromising quantification. chromforum.org

Derivatization: To overcome these issues, derivatization to a more volatile and thermally stable compound is often employed for GC analysis of similar non-volatile compounds. nih.gov

GC-MS: When coupled with a mass spectrometer, GC provides excellent separation and definitive identification of the analyte and any related impurities. nih.gov

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and whether structural information on unknown impurities is needed. For routine quantification, HPLC is often the more robust and straightforward approach.

Crystallographic Studies of this compound and its Co-Crystals

Crystallographic studies, primarily using X-ray diffraction, provide definitive information on the three-dimensional arrangement of this compound molecules in the solid state. This includes precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Single-Crystal X-ray Diffraction (SC-XRD): This technique provides the most detailed structural information. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD). nih.gov Analysis of the crystal structure reveals the hydrogen-bonding network, which dictates the packing of the molecules and influences physical properties like melting point and solubility.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form (polymorph). This technique is crucial for identifying polymorphs, monitoring phase transitions, and characterizing new solid forms such as co-crystals. nih.gov

Co-crystals: Urea and its derivatives are excellent candidates for forming co-crystals due to their strong hydrogen bond donor and acceptor sites (the carbonyl oxygen and the N-H protons). nih.gov Co-crystallization involves combining this compound with another molecule (a co-former) to create a new crystalline solid with potentially different and improved physical properties. rsc.orgresearchgate.net Studies on the closely related N-methylurea have shown it can exist in multiple polymorphic forms, highlighting the complex solid-state behavior of substituted ureas. rsc.org The formation of this compound co-crystals would be investigated using techniques like liquid-assisted grinding or solution crystallization, with characterization by PXRD, Differential Scanning Calorimetry (DSC), and IR spectroscopy to confirm the new phase. rsc.orgresearchgate.net

Table 4: Known Crystallographic Data for this compound

| Parameter | Value/Description | Reference |

|---|---|---|

| Database Identifier | CCDC Number: 660307 | nih.gov |

| Technique | X-ray Diffraction | nih.gov |

| Key Interactions | Characterized by extensive intermolecular hydrogen bonding involving the urea N-H donors and the C=O acceptor. |

Computational Chemistry and Theoretical Investigations of N Propylurea

Quantum Chemical Calculations of N-Propylurea Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of this compound, providing insights into the distribution of electrons, molecular orbitals, and charge distribution. These calculations are essential for predicting various molecular properties and reactivity patterns.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on its electron density. DFT has been applied to study urea (B33335) derivatives, and its principles are relevant to this compound systems. Studies on related urea compounds have utilized DFT to investigate electronic properties, conformational stabilities, and interactions. mdpi.comipb.ptresearchgate.netnih.gov For instance, DFT calculations have been employed to examine hydrogen bonding interactions in urea-containing systems, which are crucial for understanding molecular associations and behavior in different environments. ipb.pt The application of DFT to this compound allows for the calculation of properties such as atomic charges, dipole moment, and molecular electrostatic potential, which are indicative of its electronic distribution and potential sites for interaction.

Ab Initio and Wavefunction-Based Approaches for this compound Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and other wavefunction-based approaches offer higher levels of accuracy for calculating electronic properties. Studies on alkyl derivatives of urea, including 1-n-propylurea, have utilized ab initio calculations, such as the G3(MP2) level of theory, to determine thermochemical properties like enthalpies of formation and sublimation. researchgate.netresearchgate.netacs.org These calculations provide accurate energy values and can be used to validate results obtained from less computationally expensive methods like DFT. Ab initio methods can also be applied to investigate the nature of chemical bonds, excitation energies, and ionization potentials in this compound, providing a detailed picture of its electronic states. The study of related N-nitrosamines has also involved ab initio calculations at levels like Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory to explore reaction mechanisms and transition structures, demonstrating the applicability of these methods to urea-related compounds. psu.edu

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling and conformational analysis are used to explore the possible three-dimensional arrangements of atoms in this compound and determine their relative stabilities. The flexibility of the propyl chain and the urea moiety allows for various conformers. Computational methods, including molecular mechanics and quantum mechanics, are employed to identify low-energy conformations and understand the barriers to interconversion between them. Studies on alkyl-substituted urea derivatives have utilized DFT and MP2 levels of theory for conformational analysis, identifying stable isomers (such as cis and trans relative to the urea group) and calculating rotational barriers around the C-N bonds. researchgate.net Conformational preferences can significantly influence the physical and chemical properties of the molecule, including its interactions with other molecules and its behavior in different phases. Molecular modeling can predict the most probable shapes this compound adopts, which is essential for understanding its behavior in solutions or solid states.

Prediction of Reactivity and Molecular Interaction Mechanisms for this compound

Theoretical methods can predict the potential reactivity of this compound and elucidate the mechanisms of its interactions with other species. By analyzing the electronic structure, particularly Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), insights into potential reaction sites and pathways can be gained. mdpi.com The HOMO-LUMO energy gap is often used as an indicator of molecular stability and reactivity. mdpi.com Theoretical studies on the thermal decomposition of urea derivatives have employed electronic structure calculations and reaction rate theories to understand the unimolecular decomposition pathways, suggesting that these compounds can decompose via pericyclic reactions yielding substituted isocyanates and amines. researchgate.net Computational methods can also model molecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the solvation of this compound or its interactions with biological targets or surfaces. ipb.pt

Theoretical Simulation of Spectroscopic Signatures of this compound

Theoretical simulations of spectroscopic signatures, such as vibrational (IR and Raman) and NMR spectra, provide a powerful means to interpret experimental data and predict the spectral characteristics of this compound. DFT calculations are commonly used to predict vibrational frequencies and intensities, which can be compared with experimental IR and Raman spectra to confirm molecular structure and identify functional groups. ipb.pt While specific computational studies on the IR spectrum of this compound were not prominently found, Raman spectra data is available in databases. nih.gov Theoretical simulations can aid in the assignment of experimental spectral bands to specific molecular vibrations. For NMR spectroscopy, computational methods can predict chemical shifts and coupling constants, assisting in the structural elucidation of this compound. mdpi.com General theoretical approaches for simulating spectroscopic signals, including those for NIR spectroscopy and spectroscopic microscopy, highlight the broader applicability of computational techniques in predicting how molecules interact with electromagnetic radiation. scienceopen.combiorxiv.org

Role of N Propylurea in Supramolecular Chemistry

Investigation of Non-Covalent Interactions and Hydrogen Bonding Networks in N-Propylurea Assemblies

The supramolecular behavior of this compound is fundamentally governed by a combination of non-covalent interactions. The most significant of these is the hydrogen bond, which dictates the primary structure of its assemblies.

The urea (B33335) group characteristically forms highly directional N-H···O hydrogen bonds. researchgate.net In the solid state, these interactions lead to the formation of well-defined patterns, such as the catemer motif, where molecules are linked into one-dimensional tapes or ribbons. researchgate.net In these arrangements, each urea molecule typically donates two hydrogen atoms and accepts two hydrogen bonds via its carbonyl oxygen, creating a stable, cooperative network. The crystal structure of urea itself is stabilized by these N-H···O bonds. researchgate.net While less common, N-H···N hydrogen bonds have also been identified in urea polymorphs under high pressure, indicating their potential role in stabilizing certain crystalline arrangements. researchgate.net

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| Hydrogen Bonding (N-H···O) | Urea N-H (donor) and C=O (acceptor) | Primary driving force for self-assembly; creates directional, linear chains. researchgate.netresearchgate.net |

| Hydrophobic Interactions | Propyl chains | Drives aggregation of alkyl chains to minimize contact with polar solvents. rsc.org |

| Van der Waals Forces | Between adjacent propyl chains | Contribute to the packing efficiency and stability of the final structure. nih.gov |

| Hydrogen Bonding (N-H···N) | Urea N-H (donor) and N (acceptor) | A potential secondary interaction that can contribute to structural stability. researchgate.net |

Self-Assembly Processes and Supramolecular Architectures Involving this compound

The non-covalent interactions detailed above drive the spontaneous organization of this compound molecules into larger, ordered structures. This process of self-assembly can lead to a variety of supramolecular architectures, from simple one-dimensional chains to complex three-dimensional networks. nih.gov

The primary self-assembly motif for N-alkylureas involves the formation of one-dimensional (1D) tapes or fibers stabilized by bifurcated N-H···O hydrogen bonds. researchgate.netnih.gov These 1D structures can then associate through weaker van der Waals forces between the propyl chains to form higher-order architectures such as bundles or sheets. The length and nature of the alkyl chain can influence the resulting morphology; for this compound, the short alkyl chain allows for efficient packing without significant steric hindrance.

This propensity for forming extended fibrous networks makes this compound and related simple urea derivatives effective low-molecular-weight gelators (LMWGs). nih.gov In suitable solvents, the this compound molecules self-assemble into a three-dimensional network that immobilizes the solvent molecules, resulting in the formation of a supramolecular gel. researchgate.net The stability and properties of the gel are directly related to the strength and density of the hydrogen-bonded network.

| Supramolecular Architecture | Primary Driving Force(s) | Description |

|---|---|---|

| 1D Chains/Tapes | N-H···O Hydrogen Bonding | Linear assemblies forming the fundamental building blocks of larger structures. researchgate.netnih.gov |

| Fibrous Networks | Hydrogen Bonding, Van der Waals Forces | Interconnected 1D tapes form a 3D network that can entrap solvent molecules. nih.gov |

| Supramolecular Gels | Solvent Immobilization within Fibrous Networks | A macroscopic soft material resulting from the formation of an extensive molecular network. researchgate.net |

| Crystalline Solids | Hydrogen Bonding, Crystal Packing Forces | Highly ordered, thermodynamically stable solid-state structures. nih.gov |

Host-Guest Chemistry and Molecular Recognition Phenomena with this compound

Host-guest chemistry involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule through non-covalent interactions. nih.gov This process is underpinned by molecular recognition, where the host exhibits selectivity for a specific guest. nih.gov

The urea functional group is a well-established binding motif for the recognition of anions, particularly carboxylates and other oxoanions, through complementary hydrogen bonding. nih.govrsc.org While this compound in its monomeric form is too small and conformationally flexible to act as an effective host, its core structure is a valuable component in the design of more complex host systems. By incorporating the this compound moiety into a larger, pre-organized framework, such as a macrocycle or a molecular cleft, a binding site can be created. nih.gov In such a designed receptor, the urea group would provide specific hydrogen-bonding interactions for guest recognition, while the propyl group would contribute to a hydrophobic pocket, suitable for encapsulating nonpolar parts of a guest molecule. nih.gov

Conversely, the this compound molecule itself could potentially act as a guest. Its size and hydrophobicity make it a suitable candidate for encapsulation within the cavities of larger host molecules like cucurbit[n]urils or cyclodextrins. researchgate.netrsc.org The binding would be driven by hydrophobic effects, with the propyl chain residing inside the host's nonpolar cavity, and potentially stabilized by hydrogen bonds or ion-dipole interactions at the portals of the host. nih.govrsc.org

Design and Synthesis of this compound-Based Supramolecular Systems

The synthesis of this compound and its derivatives for use in supramolecular chemistry is typically straightforward, allowing for the rational design of functional molecules. The most prevalent synthetic methods involve the reaction of amines with isocyanates. wikipedia.org

Symmetrical N,N'-dipropylurea can be formed from n-propylamine and phosgene, though this method often uses the isocyanate as an intermediate. wikipedia.org A more common and versatile approach for creating unsymmetrical ureas, which are often used as monomers for supramolecular polymers, is the reaction between an amine and an isocyanate. To incorporate the this compound group into a larger system, one can either react n-propylamine with a molecule containing an isocyanate group or react n-propyl isocyanate with a molecule containing a primary or secondary amine. This modular approach allows for the synthesis of a wide array of structures with tailored properties for self-assembly and molecular recognition. For instance, bifunctional molecules containing this compound groups can be synthesized to act as cross-linkers or monomers in supramolecular polymer networks.

In recent years, non-isocyanate routes for urea synthesis have been developed to create more sustainable processes for polymer production. nih.gov These methods, which can involve reactions with carbamates or other activated carbonyl compounds, represent an alternative pathway to this compound-containing materials.

| Synthetic Method | Reactants | Product Type | Relevance |

|---|---|---|---|

| Isocyanate-Amine Reaction | n-Propyl Isocyanate + Primary/Secondary Amine | Unsymmetrical this compound Derivative | Versatile method for creating functional monomers and receptors. wikipedia.org |

| Isocyanate-Amine Reaction | n-Propylamine + Monofunctional/Polyfunctional Isocyanate | This compound-terminated or -containing molecule | Allows for the introduction of the this compound motif onto various scaffolds. wikipedia.org |

| Ammonium (B1175870) Salt-Cyanate Reaction | n-Propylammonium Chloride + Sodium Cyanate | This compound | A classical method for synthesizing primary ureas. wikipedia.org |

| Non-Isocyanate Routes | e.g., Thiazolidin-2-one + Hindered Amine | Hindered Urea Bond | Emerging sustainable methods adaptable for this compound synthesis. nih.gov |

Applications of N Propylurea in Materials Science Research

Incorporation of N-Propylurea into Polymer Systems and Functional Materials

The incorporation of this compound into polymer systems is an emerging area of research focused on leveraging its chemical properties to develop functional materials with tailored characteristics. The urea (B33335) group in this compound is a key feature, as it can participate in extensive hydrogen bonding, which can significantly influence the mechanical and thermal properties of polymers.

Research in the broader field of polyureas has demonstrated that the hydrogen bonding provided by urea linkages leads to the formation of well-ordered, hard segments within the polymer structure. semanticscholar.orgmdpi.com This results in materials with high thermal stability and mechanical strength. sphinxsai.com While specific research on this compound as a primary monomer is not extensively documented, its role as a cross-linking agent to enhance the durability and stability of polymers and resins has been noted. myskinrecipes.com In this capacity, this compound can form connections between polymer chains, creating a more robust network structure.

The functionalization of polymers with small molecules containing urea groups is a known strategy to impart specific properties. For instance, the introduction of urea-based functional monomers into polymer chains can be achieved with short reaction times and under mild conditions. google.com This suggests that this compound could be grafted onto existing polymer backbones to modify their surface properties or to introduce sites for further chemical reactions. The propyl group of this compound can also influence the solubility and processing characteristics of the resulting polymers.

A Japanese patent describes the use of propylene (B89431) ureas in general as curing agents for hydroxyl-group-containing polymers, which points to the potential of this compound derivatives in coatings and adhesives. nih.gov The reactivity of the urea group allows it to react with functional groups on other polymer chains, leading to a cross-linked and more durable material.

Development of this compound-Containing Biomaterials for Research Applications

In the realm of biomaterials, the biocompatibility and biodegradability of materials are of paramount importance. While extensive research exists on various polymers for tissue engineering, such as those derived from natural sources like collagen and chitosan, the exploration of synthetic biomaterials containing specific small molecules like this compound is an area of active investigation. nih.govgoogle.comnih.gov

The development of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, is a significant focus in biomaterials research. nih.gov These materials are often used in applications such as drug delivery and tissue engineering scaffolds. dntb.gov.uanih.gov The properties of hydrogels can be tuned by the choice of monomers and cross-linking agents. The incorporation of urea-containing moieties into hydrogel structures can enhance their mechanical strength and stimuli-responsiveness due to hydrogen bonding interactions. nih.gov Although specific studies on this compound-based hydrogels are limited, the principles governing other urea-containing hydrogels suggest that this compound could be a valuable component in designing new biomaterials for research. For example, it could be used to create hydrogels that respond to changes in temperature or pH.

The surface modification of existing biomaterials is another area where this compound could find application. Modifying the surface of a biomaterial can improve its biocompatibility and control its interaction with biological systems. mdpi.com this compound could potentially be grafted onto the surface of a biomaterial to alter its hydrophilicity and to introduce hydrogen bonding sites that can interact with cells and proteins in a controlled manner.

Exploration of this compound in Advanced Material Design Principles

The design of advanced materials often relies on the principle of self-assembly, where molecules spontaneously organize into well-defined structures. newatlas.comwikipedia.org The hydrogen bonding capabilities of the urea group make it a powerful tool in supramolecular chemistry and the design of self-assembling materials. reading.ac.ukmdpi.com Supramolecular polymers, formed through non-covalent interactions like hydrogen bonds, can exhibit unique properties such as self-healing and responsiveness to external stimuli. newatlas.comreading.ac.uk

Research into self-healing materials has identified polyurea as a promising candidate due to the reversible nature of the hydrogen bonds within the polymer matrix. wikipedia.orgnih.govnih.gov While these studies often use more complex urea derivatives, the fundamental principles could be applicable to materials incorporating this compound. The ability of the material to reform hydrogen bonds after being damaged could lead to the development of materials with extended lifetimes and improved reliability.

The following table summarizes the key properties of the urea functional group that are relevant to the applications of this compound in materials science research.

| Property of Urea Group | Relevance in Materials Science | Potential Impact of this compound |

| Hydrogen Bonding | Formation of strong, directional, and reversible non-covalent bonds. | Can be used to create self-assembling materials, supramolecular polymers, and self-healing materials. The propyl group may influence the solubility and packing of these structures. |

| Cross-linking Ability | Can react with functional groups on polymer chains to form a network. | Can be used as a cross-linking agent to improve the mechanical strength and thermal stability of polymers and resins. myskinrecipes.com |

| Polarity | The urea group is polar, influencing the surface properties of materials. | Can be used to modify the surface of materials to enhance hydrophilicity and control interactions with other substances. |

The exploration of this compound in these areas of materials science is still in its early stages, but the fundamental properties of its chemical structure suggest a promising future for its use in the development of a wide range of advanced and functional materials.

N Propylurea in Advanced Organic Synthesis

Utilization of N-Propylurea as a Synthetic Reagent in Organic Transformations

This compound serves as a fundamental building block for the construction of more complex molecular architectures, particularly in the synthesis of substituted ureas and heterocyclic compounds. The reactivity of the N-H bonds in the urea (B33335) functional group allows for its use in various condensation and addition reactions.

One of the primary applications of this compound is in the synthesis of N,N'-disubstituted ureas. These compounds are of significant interest due to their prevalence in biologically active molecules such as enzyme inhibitors and peptidomimetics. umich.edu General methods for the preparation of disubstituted ureas often involve the reaction of an amine with an isocyanate or phosgene. ijcce.ac.ir However, this compound can be employed as a starting material in reactions with primary and secondary amines to yield unsymmetrical N,N'-disubstituted ureas. For instance, microwave-assisted procedures have been developed for the efficient synthesis of symmetrical N,N'-disubstituted ureas from primary amines and urea, highlighting the reactivity of the urea core in these transformations. ijcce.ac.ir

Furthermore, this compound and its derivatives can participate in the synthesis of heterocyclic compounds. The reaction of 3-carbethoxycoumarin derivatives with urea derivatives, for example, leads to the formation of novel nitrogen-containing heterocycles with potential biological activity. researchcommons.org This demonstrates the utility of the urea moiety in ring-forming reactions, where it can act as a dinucleophile. The synthesis of various N-substituted urea derivatives can also be achieved using green catalysts like L-Proline, showcasing the adaptability of these reactions to more environmentally benign conditions. researchgate.net

The following table summarizes representative transformations where this compound or related urea derivatives are utilized as synthetic reagents.

| Starting Material(s) | Reagent(s) | Product Type | Significance |

| Primary Amines | Urea | Symmetrical N,N'-Disubstituted Ureas | Efficient synthesis of important structural motifs. ijcce.ac.ir |

| 3-Carbethoxycoumarin | Urea Derivatives | Nitrogen Heterocycles | Access to potentially bioactive compounds. researchcommons.org |

| Various Amines | Isocyanates/Isothiocyanates | Unsymmetrical Ureas/Thioureas | Synthesis of diverse urea derivatives. researchgate.net |

Catalytic Applications and Ligand Design Incorporating this compound Moieties

The urea functional group, as found in this compound, has gained considerable attention in the design of ligands for transition metal catalysis. The ability of the urea moiety to act as a hydrogen bond donor and to coordinate directly with metal centers makes it a versatile component in catalyst design. nih.gov

Urea derivatives have been successfully employed as ligands in a variety of catalytic reactions. They can function as ancillary ligands, influencing the reactivity of the metal center through non-covalent interactions in the secondary coordination sphere, or as primary ligands that bind directly to the transition metal. nih.gov For example, N-arylureas have been identified as effective pro-ligands for palladium-catalyzed heteroannulation reactions. nih.gov In these systems, the urea is deprotonated to form a ureate that coordinates to the palladium center. nih.gov These sterically undemanding ligands have shown superior performance compared to traditional phosphine (B1218219) ligands in certain applications, particularly with sterically demanding substrates. nih.gov

The design of such ligands often involves the strategic placement of the urea functionality to facilitate the desired catalytic transformation. The ease of synthesis and the tunable nature of urea derivatives make them an attractive platform for the development of new catalytic systems. nih.gov Research in this area continues to explore the potential of urea-based ligands in asymmetric catalysis and other challenging synthetic transformations.

Key features of urea-based ligands in catalysis are highlighted in the table below.

| Ligand Type | Metal | Catalytic Reaction | Role of Urea Moiety |

| N-Arylureas | Palladium | Heteroannulation | Acts as a sterically undemanding pro-ligand. nih.gov |

| Various Urea Derivatives | Transition Metals | Various | Primary or ancillary ligand, hydrogen bond donor. nih.gov |

This compound as a Precursor for Research on Pharmaceutical Intermediates and Agrochemicals

The structural motif of this compound is found within a range of biologically active compounds, making it a valuable precursor for the synthesis of pharmaceutical intermediates and agrochemicals. Its utility stems from its ability to be incorporated into larger molecules, imparting specific physicochemical properties that can influence biological activity.

In the realm of pharmaceuticals, N,N'-disubstituted urea derivatives are being investigated as potential therapeutic agents. For instance, novel N,N'-disubstituted thiourea (B124793) and urea derivatives have been designed and synthesized as inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various neurological disorders. rsc.org Specifically, certain derivatives have shown significant inhibition of neuronal NOS (nNOS) and inducible NOS (iNOS) without affecting the endothelial isoform (eNOS), suggesting their potential as selective inhibitors. rsc.org Thiazoles and their derivatives, which are crucial building blocks in medicinal chemistry, can also be synthesized from precursors containing a urea or thiourea linkage. researchgate.netnih.govnih.gov

In the agrochemical sector, urea and thiourea derivatives are widely used as herbicides. nih.gov Research into new herbicidal compounds includes the synthesis and evaluation of N-benzoyl-N'-pyrimidin-2-yl thioureas, which have demonstrated promising activity against various weeds. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds guide the design of more effective and environmentally benign herbicides. nih.gov The propyl group in this compound can be a key component in tuning the lipophilicity and, consequently, the efficacy and selectivity of these agrochemicals.

The table below provides examples of research areas where this compound serves as a precursor.

| Application Area | Target Compound Class | Biological Target/Use |

| Pharmaceuticals | N,N'-Disubstituted Urea/Thiourea Derivatives | Nitric Oxide Synthase (NOS) Inhibitors. rsc.org |

| Pharmaceuticals | Thiazole Derivatives | Important scaffolds in medicinal chemistry. researchgate.netnih.govnih.gov |

| Agrochemicals | Substituted Thiourea Derivatives | Herbicides. nih.gov |

Biochemical and Biological Interaction Studies of N Propylurea Derivatives

Investigation of Enzyme Inhibition and Receptor Modulation Mechanisms by N-Propylurea Analogues

The urea (B33335) scaffold is a key pharmacophore in the design of bioactive molecules, and this compound analogues have been investigated for their ability to inhibit critical enzymes and modulate receptor activity. The structural features of these derivatives allow them to fit into the active or allosteric sites of proteins, leading to the modulation of their biological function.

A prominent class of urea derivatives, N,N′-diarylureas, have been identified as potent inhibitors of various protein kinases. nih.gov For instance, a series of fluorinated N,N′-diarylureas were synthesized and found to be activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), which is a central regulator of energy homeostasis. nih.gov Certain N,N'-diarylurea derivatives act as allosteric inhibitors of the p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. nih.gov The inhibitor BIRB-796, which features a N,N′-diarylurea scaffold, binds to the DFG-out conformation of p38α, inducing a conformational change that prevents its activation. nih.gov This interaction involves a combination of hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket. nih.gov The inhibitory activities of some of these derivatives against the p38α enzyme and subsequent TNF-α release are detailed below.

| Compound | p38α Enzyme IC50 (nM) | TNF-α Release IC50 (nM) |

|---|---|---|

| BIRB-796 | 0.9 | 18 |

| Compound 25a | 0.47 | Data not available |

Furthermore, N,N′-diarylurea derivatives have been designed as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell growth and survival. nih.gov For example, derivatives have been developed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. One such derivative demonstrated a significant inhibitory effect on VEGFR-2 with an IC₅₀ value of 5.3 nM. nih.gov

In the realm of receptor modulation, this compound itself is used as a reactant in the synthesis of N-1 monosubstituted 8-pyrazolyl xanthines, which have been identified as high-affinity antagonists for the A2B adenosine receptor. fishersci.no Additionally, other urea derivatives, such as sulfonylureas, have been reported to act as potent histamine receptor inhibitors. dergipark.org.tr

| Derivative Class | Target Enzyme/Receptor | Observed Activity | IC50 Value | Reference |

|---|---|---|---|---|

| N,N'-Diarylurea | p38α MAP Kinase | Inhibition | 0.47 nM | nih.gov |

| N,N'-Diarylurea | VEGFR-2 | Inhibition | 5.3 nM | nih.gov |

| Sulfonylurea | α-amylase | Inhibition | 227.84 µM | dergipark.org.tr |

| Sulfonylurea | Carbonic Anhydrase | Inhibition | Data not available | dergipark.org.tr |

| 8-Pyrazolyl Xanthines (from this compound) | A2B Adenosine Receptor | Antagonist | Data not available | fishersci.no |

Analysis of Interactions Between this compound Derivatives and Biological Macromolecules

The biological effects of this compound derivatives are fundamentally rooted in their molecular interactions with macromolecules like proteins and nucleic acids. Understanding these interactions at an atomic level is crucial for elucidating their mechanism of action.

One significant interaction studied is the alkylation of DNA by nitrosourea compounds. For example, 1-n-propyl-1-nitrosourea (PNU) has been shown to react with calf thymus DNA in vitro. nih.gov The study identified 7-n-Propylguanine and O6-n-propylguanine as the major reaction products following mild acid hydrolysis of the PNU-treated DNA. nih.gov This covalent modification of a critical macromolecule like DNA highlights a direct mechanism by which such derivatives can exert biological effects. The extent of this alkylation was found to be proportional to the concentration of PNU. nih.gov

| Product Type | Specific Products Identified |

|---|---|

| Major Products | 7-n-Propylguanine, O6-n-propylguanine |

| Minor Products | 7-iso-propylguanine, O6-iso-propylguanine |

In the context of protein interactions, molecular docking studies have provided insights into how N,N'-diarylurea derivatives bind to kinases. nih.gov These studies reveal that intermolecular hydrogen bonds and planar conformations are critical for stable binding. For instance, the interaction with VEGFR-2 is presumed to occur in the hinge region of the enzyme, stabilized by hydrogen bonds that provide rigidity to the molecule-receptor complex. nih.gov Similarly, the binding of inhibitors to p38α involves specific hydrogen bonding and hydrophobic interactions that stabilize the inactive "DFG-out" conformation of the kinase. nih.gov

Elucidation of this compound Functionalities in Biochemical Pathways and Model Biological Systems

By interacting with key enzymes and receptors, this compound derivatives can modulate entire biochemical pathways, leading to specific cellular responses. Their effects have been characterized in various model biological systems, from cell cultures to more complex organisms.

The inhibition of kinases by N,N'-diarylureas has profound effects on cellular signaling pathways. As inhibitors of RTKs like EGFR and VEGFR-2, these compounds can block the signaling cascades that lead to the growth, differentiation, and survival of cancer cells. nih.gov The inhibition of p38α MAP kinase by specific urea derivatives interrupts the inflammatory response pathway, as demonstrated by their ability to inhibit the release of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 cells. nih.gov

The functional consequences of these molecular interactions are often studied in model biological systems. For example, some N,N'-diarylurea derivatives have shown moderate inhibitory activity on HepG-2 (liver cancer) and HUVEC (human umbilical vein endothelial) cells. nih.gov Other fluorinated N,N'-diarylureas that activate AMPK were found to strongly inhibit the proliferation of colon cancer cells and were further investigated for their effects on colorectal cancer metastasis and stem cell lines. nih.gov These studies in cellular models are critical for understanding the potential functionalities of these compounds in complex biological processes like cancer progression.

Environmental Fate and Mechanistic Toxicological Research of N Propylurea Analogues

Elucidation of Degradation Pathways of N-Propylurea in Environmental Model Systems

The environmental fate of this compound is governed by a combination of abiotic and biotic processes that determine its persistence and transformation in ecosystems. While specific studies on this compound are limited, the degradation pathways can be inferred from research on urea (B33335) and its alkyl derivatives.

Key degradation processes for urea-based compounds in the environment include hydrolysis and microbial degradation. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary abiotic pathway for urea decomposition. In aqueous solutions, urea can be hydrolyzed to ammonia (B1221849) and carbon dioxide, a reaction that can be influenced by pH and temperature. The non-enzymatic hydrolysis of urea is generally a slow process but is a significant pathway for its ultimate breakdown in the environment. nih.gov

Microbial degradation is a crucial biotic pathway for the transformation of urea and its analogues. Soil microorganisms, including bacteria and fungi, produce enzymes such as urease that catalyze the hydrolysis of urea. nih.gov This enzymatic process is significantly faster than abiotic hydrolysis. The degradation of N-alkylureas is also expected to be mediated by microbial enzymes. Microorganisms possess a vast array of enzymes, such as hydrolases and oxygenases, that can break down complex organic molecules. nih.gov For instance, some bacteria can utilize alkanes as a carbon source through the action of alkane hydroxylases, indicating a capacity to metabolize alkyl chains. nih.gov It is plausible that similar enzymatic systems could be involved in the degradation of the propyl group of this compound.

Table 1: Potential Degradation Pathways of this compound in the Environment

| Degradation Pathway | Description | Key Factors |

| Abiotic Hydrolysis | Chemical breakdown by reaction with water, leading to the cleavage of the urea bond. | pH, Temperature |

| Biotic Degradation | Breakdown by microorganisms, primarily through enzymatic action. | Microbial populations (bacteria, fungi), enzyme availability (e.g., ureases, amidases), soil and water conditions |

| Photodegradation | While not extensively studied for this compound, sunlight can induce the breakdown of some organic compounds. nih.govmdpi.com | Wavelength and intensity of light, presence of photosensitizers |

Mechanistic Studies of Biotransformation and Metabolic Fates of this compound Derivatives

The biotransformation and metabolic fate of this compound derivatives have been investigated, particularly in the context of their biological activity and toxicity. Studies on N-propyl-N-nitrosourea provide significant insights into the metabolic pathways of N-propyl-substituted ureas.

Research in animal models, specifically rats, has shown that the carcinogen N-[1-14C]propyl-N-nitrosourea is readily absorbed from the gastrointestinal tract. The radioactivity is primarily excreted in the urine and as expired carbon dioxide. The major urinary metabolites identified were This compound and urea . This indicates that a key metabolic pathway involves the denitrosation of N-propyl-N-nitrosourea to form this compound, which is then partially metabolized to urea. The study also revealed that this compound itself is largely excreted unchanged in the urine, suggesting it is relatively stable in the body. nih.gov

The metabolic pathways of N-nitrosamines, a related class of compounds, are well-characterized and involve enzymatic reactions primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov These enzymes often introduce hydroxyl groups into the molecule, initiating a cascade of reactions that lead to the formation of reactive electrophilic species. While this compound itself is not a nitrosamine, the metabolism of its nitroso-derivative highlights the importance of enzymatic transformations in determining the ultimate fate and biological activity of these compounds.

The metabolism of other alkylureas and related compounds often involves phase I reactions, such as oxidation and dealkylation, followed by phase II conjugation reactions to facilitate excretion. nih.gov The propyl group of this compound could potentially undergo hydroxylation at different positions, leading to the formation of various hydroxylated metabolites that can then be further processed.

Table 2: Identified Metabolites of N-Propyl-N-Nitrosourea in Rats

| Parent Compound | Metabolite | Metabolic Process |

| N-Propyl-N-Nitrosourea | This compound | Denitrosation |

| N-Propyl-N-Nitrosourea | Urea | Denitrosation followed by depropylation |

Future Directions and Emerging Research Avenues for N Propylurea

Exploration of Novel and Sustainable Synthetic Methodologies for N-Propylurea

The pursuit of green and sustainable chemistry provides a compelling framework for revolutionizing the synthesis of this compound. researchgate.net Current methodologies often rely on traditional chemical processes, but future research is expected to focus on developing more environmentally benign and efficient synthetic routes.

Key areas of exploration include:

Catalytic Approaches: The use of novel catalysts can offer pathways that are more selective and require less energy. Research into organocatalysts, such as L-Proline, has already shown promise for the synthesis of N-substituted ureas under mild conditions using green solvents like water. researchgate.net Future work could identify more efficient and recyclable catalysts, minimizing waste and improving atom economy, a core principle of green chemistry. nih.gov

Isocyanate-Free Routes: A significant advancement would be the development of synthetic routes that completely avoid the use of toxic and hazardous isocyanates, which are common precursors in urea (B33335) synthesis. Researchers have successfully demonstrated isocyanate-free methods for producing polyureas via ruthenium-catalyzed carbene insertion into the N-H bonds of urea itself. uva.nl Applying similar transition-metal-catalyzed approaches to the synthesis of this compound could represent a major step forward in sustainable production.

Renewable Feedstocks: A long-term goal is to source the building blocks for this compound from renewable biomass rather than petrochemicals. rsc.org This aligns with the broader shift towards a circular economy and could involve the catalytic conversion of bio-derived amines and other platform molecules into the final product. The development of "green urea" synthesis using captured carbon dioxide and green ammonia (B1221849) provides a model for how such processes could be designed. rsc.org